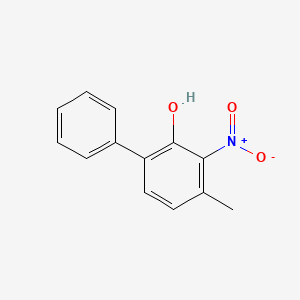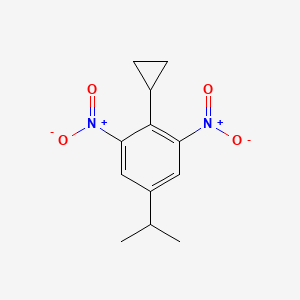![molecular formula C18H28O2SSi B14300482 2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one CAS No. 112699-41-9](/img/structure/B14300482.png)
2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one is a complex organic compound with a molecular mass of 336.157927666 daltons . This compound is characterized by its unique structure, which includes a cyclopentanone ring substituted with various functional groups, including an ethyl group, a methoxy group, a phenylsulfanyl group, and a trimethylsilyl group.
Méthodes De Préparation
The synthesis of 2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one involves multiple steps, typically starting with the preparation of the cyclopentanone ring. The introduction of the ethyl group can be achieved through alkylation reactions, while the methoxy group can be introduced via methylation reactions. The phenylsulfanyl group is typically added through thiolation reactions, and the trimethylsilyl group is introduced via silylation reactions. Specific reaction conditions, such as the choice of solvents, temperatures, and catalysts, can vary depending on the desired yield and purity of the final product .
Analyse Des Réactions Chimiques
2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Applications De Recherche Scientifique
2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form various types of chemical bonds and interactions, which can modulate the activity of these targets. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one can be compared with other similar compounds, such as:
2-Ethyl-3-[methoxy(phenylsulfanyl)methyl]cyclopentan-1-one: Lacks the trimethylsilyl group, which can affect its reactivity and applications.
2-Ethyl-3-[phenylsulfanyl(trimethylsilyl)methyl]cyclopentan-1-one: Lacks the methoxy group, which can influence its chemical properties.
2-Ethyl-3-[methoxy(trimethylsilyl)methyl]cyclopentan-1-one: Lacks the phenylsulfanyl group, which can alter its biological activity.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
112699-41-9 |
|---|---|
Formule moléculaire |
C18H28O2SSi |
Poids moléculaire |
336.6 g/mol |
Nom IUPAC |
2-ethyl-3-(methoxy-phenylsulfanyl-trimethylsilylmethyl)cyclopentan-1-one |
InChI |
InChI=1S/C18H28O2SSi/c1-6-15-16(12-13-17(15)19)18(20-2,22(3,4)5)21-14-10-8-7-9-11-14/h7-11,15-16H,6,12-13H2,1-5H3 |
Clé InChI |
RMWAILDNRZYJJS-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(CCC1=O)C(OC)([Si](C)(C)C)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B14300410.png)

![Acetic acid;[4-(1,2,4,7,8-pentahydroxydibenzofuran-3-yl)phenyl] acetate](/img/structure/B14300419.png)
![2-Thiabicyclo[3.2.0]hepta-1(5),3-diene](/img/structure/B14300425.png)

![1-[(2-Chloro-2-methoxypropyl)sulfanyl]-4-methylbenzene](/img/structure/B14300437.png)
![Ethenamine, 2-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-](/img/structure/B14300443.png)




![O-Propyl S-[2-(propylsulfanyl)ethyl] methylphosphonothioate](/img/structure/B14300479.png)
![4-Bromo-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14300481.png)

